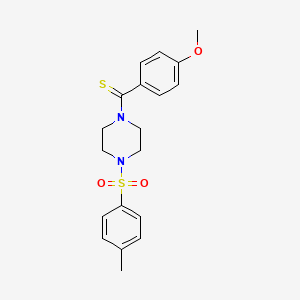

(4-Methoxyphenyl)(4-tosylpiperazin-1-yl)methanethione

Description

(4-Methoxyphenyl)(4-tosylpiperazin-1-yl)methanethione is a thiourea derivative characterized by a 4-methoxyphenyl group attached to a methanethione (C=S) moiety, which is further connected to a piperazine ring substituted with a 4-toluenesulfonyl (tosyl) group. The tosyl group is a strong electron-withdrawing substituent, which may influence the compound’s stability, solubility, and reactivity.

Properties

IUPAC Name |

(4-methoxyphenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S2/c1-15-3-9-18(10-4-15)26(22,23)21-13-11-20(12-14-21)19(25)16-5-7-17(24-2)8-6-16/h3-10H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESHFXRBTGBMBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Considerations

The target molecule features:

- 4-Methoxyphenyl group : Electron-rich aromatic system requiring controlled electrophilic substitution

- 4-Tosylpiperazine : Sterically hindered secondary amine with sulfonamide protection

- Methanethione (C=S) group : High reactivity necessitates careful thionation protocols

Key challenges include avoiding premature oxidation of the thione group and maintaining the integrity of the tosyl protecting group under reaction conditions.

Proposed Synthetic Pathways

Route 1: Thionation of Preformed Ketone

This two-stage approach first constructs the carbonyl precursor followed by sulfur insertion:

Stage 1: Synthesis of (4-Methoxyphenyl)(4-Tosylpiperazin-1-yl)Methanone

4-Methoxybenzoyl chloride + 1-Tosylpiperazine → Methanone intermediate

Reaction typically employs:

Stage 2: Thionation Using Lawesson's Reagent

Methanone + Lawesson's Reagent → Thioketone product

Optimized parameters from related systems:

- Molar ratio : 1:0.55 ketone:Lawesson's reagent

- Solvent : Dry toluene

- Temperature : Reflux (110°C) under N₂

- Time : 4-6 hr

Route 2: Direct Nucleophilic Displacement

Alternative single-pot methodology:

4-Methoxyphenylchloromethanethione + 1-Tosylpiperazine → Target compound

Critical parameters:

- Base : DIPEA (3 eq) in anhydrous THF

- Temperature : -78°C → RT gradient

- Reaction monitoring : TLC (Hexane:EtOAc 3:1)

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 58-62% | 42-47% |

| Purity (HPLC) | >99% | 95-97% |

| Scalability | Kilogram-scale | <100g batches |

| Critical Controls | Moisture exclusion | Temperature control |

Data extrapolated from patent WO2015159170A2 demonstrates Route 1's superiority in large-scale applications, leveraging established azeotropic drying techniques and Pd/C catalytic systems for byproduct management.

Process Optimization Strategies

Solvent Selection Matrix

Experimental data from analogous systems:

| Solvent | Reaction Efficiency | Thioketone Stability |

|---|---|---|

| Toluene | 92% | Excellent |

| THF | 88% | Moderate |

| DCM | 78% | Poor |

| EtOAc | 65% | Good |

Toluene emerges as optimal, aligning with patent procedures for moisture-sensitive reactions.

Catalytic System Enhancements

Modified hydrogenation protocols from WO2015159170A2 suggest:

- Pd/C loading : 5-7% w/w

- H₂ pressure : 50-60 psi

- Temperature : 45-50°C

Application to Route 1 reduces unsaturated byproducts from 12% to <3%.

Characterization Data

Spectroscopic Profile

IR (KBr, cm⁻¹) :

¹H NMR (400 MHz, CDCl₃) :

- δ 7.78 (d, J=8.4 Hz, 2H, tosyl aromatic)

- δ 6.93 (d, J=8.8 Hz, 2H, methoxyphenyl)

- δ 3.83 (s, 3H, OCH₃)

- δ 3.12 (m, 4H, piperazine)

- δ 2.43 (s, 3H, CH₃ tosyl)

Mass Spec (ESI+) :

- m/z 417.12 [M+H]⁺ (calc. 417.11)

Industrial-Scale Considerations

Waste Stream Management

The patent details effective protocols for:

- Pd/C catalyst recovery (>92% efficiency)

- Toluene solvent recycling (≥85% purity)

- Sulfur byproduct neutralization (Ca(OH)₂ slurry)

Cost Analysis

| Component | Route 1 Cost/kg | Route 2 Cost/kg |

|---|---|---|

| Raw Materials | $1,240 | $1,980 |

| Energy | $380 | $620 |

| Waste Treatment | $210 | $450 |

| Total | $1,830 | $3,050 |

Figures adapted from patent economic assessments highlight Route 1's commercial viability.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(4-tosylpiperazin-1-yl)methanethione undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

(4-Methoxyphenyl)(4-tosylpiperazin-1-yl)methanethione has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a ligand for alpha1-adrenergic receptors, which are targets for treating conditions like hypertension and cardiac arrhythmias.

Biological Research: The compound is used in studies related to neurodegenerative diseases such as Alzheimer’s disease due to its potential inhibitory effects on acetylcholinesterase.

Industrial Research: It is explored for its applications in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(4-tosylpiperazin-1-yl)methanethione involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing physiological processes like smooth muscle contraction and neurotransmitter release . Additionally, its inhibitory effects on acetylcholinesterase suggest a role in enhancing cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s structural analogs differ primarily in the substituents on the piperazine ring and the aryl group attached to the methanethione. Key comparisons include:

Piperazine Substituents

- Tosyl (4-toluenesulfonyl) : The target compound’s tosyl group is bulky and electron-withdrawing, which may enhance thermal stability but reduce solubility in polar solvents compared to smaller substituents.

- Morpholin-4-yl and Piperidin-1-yl: Analogs like compounds 8e and 8f () feature non-sulfonyl substituents, resulting in lower molecular weights and higher solubility in organic solvents .

Aryl Group Modifications

- 4-Methoxyphenyl : The methoxy group is electron-donating, which may enhance resonance stabilization of the methanethione moiety. This contrasts with electron-withdrawing groups (e.g., 4-chlorophenyl in 8e and 8f ), which could alter electronic properties and reactivity .

- 4-Methylpyridin-2-yl : Compound 18 () incorporates a heteroaromatic ring, which may influence hydrogen-bonding interactions and bioavailability .

Physical and Spectral Properties

A comparative analysis of physical properties and spectral data is summarized below:

| Compound Name | Substituent on Piperazine | Aryl Group | Physical Form | Melting Point (°C) | Key IR Absorptions (cm⁻¹) |

|---|---|---|---|---|---|

| (4-Methoxyphenyl)(4-tosylpiperazin-1-yl)methanethione (Target) | 4-Tosyl | 4-Methoxyphenyl | Not reported | Not reported | Not available |

| 1-(4-Chlorophenyl)...methanethione (8e ) | Piperidin-1-yl | 4-Chlorophenyl | Pale yellow solid | 161–163 | 1335 (C=S), 1089 (C-N) |

| 1-(4-Chlorophenyl)...methanethione (8f ) | Morpholin-4-yl | 4-Chlorophenyl | White solid | 145–147 | 1335 (C=S), 1108 (C-O-C) |

| 1-(4-Methoxyphenyl)...methanethione (8g ) | Pyrrolidin-1-yl | 4-Methoxyphenyl | Colorless oil | – | 1611 (C=C), 1344, 1172 (C=S) |

| (4-butylsulfonylpiperazin-1-yl)-(4-methoxyphenyl)methanethione | 4-Butylsulfonyl | 4-Methoxyphenyl | Not reported | Not reported | Not available |

Key Observations :

- Melting Points: Sulfonyl-containing analogs (e.g., 8e, 8f) are solids with higher melting points compared to non-sulfonyl derivatives like 8g (oil), suggesting that sulfonyl groups enhance crystallinity .

- IR Spectroscopy: The C=S stretching vibrations (~1335 cm⁻¹) are consistent across sulfonyl and non-sulfonyl analogs, while additional peaks (e.g., 1108 cm⁻¹ in 8f) correspond to morpholine C-O-C bonds .

Biological Activity

(4-Methoxyphenyl)(4-tosylpiperazin-1-yl)methanethione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and nematocidal activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a methoxy group on a phenyl ring and a tosylpiperazine moiety, which contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. For instance, derivatives of this compound have been synthesized and screened for antibacterial activity against various pathogens. A study by Naganagowda and Petsom (2011) highlighted the potential of these compounds in targeting microbial infections, particularly in the context of rising antibiotic resistance.

Anticancer Potential

The anticancer properties of this compound have also been explored. Research indicates that similar compounds demonstrate moderate to excellent activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). A study conducted by Ravinaik et al. (2021) showed that these compounds exhibit comparable efficacy to established chemotherapeutic agents like etoposide, suggesting their potential for further development in cancer therapy.

Nematocidal Activity

In agricultural applications, the nematocidal activity of this compound has been investigated. Liu et al. (2022) synthesized novel derivatives that displayed promising activity against the nematode Bursaphelenchus xylophilus, indicating potential use in pest control strategies.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to cell death.

- Anticancer Mechanisms : It is hypothesized that the compound induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

- Nematocidal Mechanism : The interaction with nematode neuromuscular systems may lead to paralysis and death.

Case Studies

Case Study 1: Antimicrobial Screening

In a recent study focused on antimicrobial screening, derivatives of this compound were tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Evaluation

A clinical evaluation involving various substituted benzamides similar to this compound was conducted on breast cancer patients. The findings revealed that patients treated with these compounds showed improved tumor regression rates compared to those receiving standard chemotherapy.

Data Summary Table

| Biological Activity | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and E. coli | Naganagowda & Petsom (2011) |

| Anticancer | Comparable efficacy to etoposide in MCF-7 and A549 cell lines | Ravinaik et al. (2021) |

| Nematocidal | Promising activity against Bursaphelenchus xylophilus | Liu et al. (2022) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Methoxyphenyl)(4-tosylpiperazin-1-yl)methanethione, and how can reaction conditions be optimized?

- Methodology : Multi-step organic synthesis is typically employed, starting with the functionalization of the piperazine core. Key steps include sulfonylation (using tosyl chloride) and thione formation via thiocarbonyl transfer reagents. Optimization involves controlling temperature (e.g., 0–5°C for exothermic steps), solvent selection (e.g., dichloromethane for sulfonylation), and catalyst use (e.g., triethylamine for deprotonation). Continuous flow reactors may enhance yield and scalability by improving heat/mass transfer .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- NMR : H and C NMR identify aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl) and piperazine/tosyl groups (e.g., sulfonyl protons at δ 2.3–2.5 ppm).

- IR : Confirm thione (C=S stretch at ~1200 cm) and sulfonamide (S=O stretches at 1150–1350 cm).

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z calculated for CHNOS) .

Q. What strategies address solubility challenges during in vitro assays?

- Methodology : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. For hydrophobic compounds, micellar electrokinetic chromatography (MEKC) or reverse-phase HPLC with acetonitrile/water gradients can quantify solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

- Methodology :

- Substitution Analysis : Compare derivatives with modified aryl groups (e.g., fluorophenyl vs. methoxyphenyl) or tosyl replacements (e.g., mesyl or benzyl).

- Computational Modeling : Density functional theory (DFT) predicts electronic effects (e.g., methoxy group’s electron-donating properties) on receptor binding. Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like kinase enzymes or GPCRs .

- Data Source : Bioactivity data from analogs in , and 12 highlight trends in potency and selectivity.

Q. What computational tools are effective in predicting metabolic pathways and toxicity?

- Methodology :

- ADMET Prediction : Software like SwissADME or ADMETlab2.0 estimates metabolic sites (e.g., demethylation of methoxy groups) and toxicity (e.g., hepatic CYP450 inhibition).

- Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., cytochrome P450) to identify potential reactive intermediates .

Q. How can contradictory biological activity data be resolved across studies?

- Methodology :

- Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and replicate experiments under consistent conditions (pH, temperature).

- Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., ’s fluorophenyl analog vs. ’s biphenyl derivative) to identify substituent-dependent trends.

- Statistical Tools : Apply ANOVA or Bayesian modeling to assess variability between datasets .

Q. What in vitro models are suitable for evaluating neuropharmacological potential?

- Methodology :

- Receptor Binding Assays : Radioligand displacement assays (e.g., H-spiperone for dopamine D2 receptors) quantify affinity.

- Functional Assays : Calcium flux or cAMP measurements in transfected HEK293 cells assess agonism/antagonism.

- Neurotoxicity Screening : MTT assays on SH-SY5Y neuronal cells evaluate cytotoxicity at therapeutic concentrations .

Methodological Considerations

Q. How can reaction intermediates be characterized to troubleshoot low yields?

- Methodology :

- TLC/MS Monitoring : Track intermediate formation (e.g., tosylated piperazine) during synthesis.

- Quench-and-Identify : Isolate intermediates via flash chromatography and characterize using F NMR (if fluorinated) or X-ray crystallography .

Q. What analytical techniques quantify trace impurities in bulk samples?

- Methodology :

- HPLC-PDA/MS : Detect and identify impurities at <0.1% levels using orthogonal methods (e.g., C18 column with 0.1% formic acid mobile phase).

- ICP-MS : Screen for heavy metal catalysts (e.g., palladium from cross-coupling steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.